Cas no 899348-56-2 (N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

N-(2,5-ジメチルフェニル)-3-(4-メチルベンゼンスルホニル)-1,2,3-トリアゾロ[1,5-a]キナゾリン-5-アミンは、複雑なトリアゾロキナゾリン骨格を有する有機化合物です。その特異的な分子構造により、医薬品中間体や生物活性化合物としての潜在的な応用が期待されます。ベンゼンスルホニル基とジメチルフェニルアミン部位の組み合わせは、分子の脂溶性と細胞膜透過性を最適化する可能性があります。また、トリアゾロ環とキナゾリン環の融合構造は、標的タンパク質との特異的相互作用をもたらすことが示唆されています。この化合物は、特にキナーゼ阻害剤や抗癌剤候補としての研究対象となっており、その安定性と選択性が注目されています。

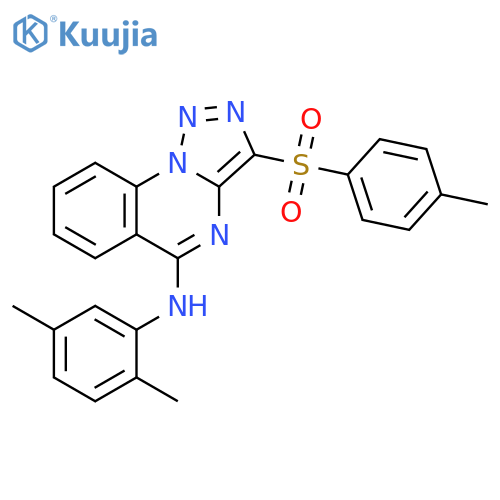

899348-56-2 structure

商品名:N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

-

- N-(2,5-dimethylphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- F3062-0170

- N-(2,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

- 899348-56-2

- N-(2,5-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

- N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

- AKOS001865141

- STL085594

- N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine

-

- インチ: 1S/C24H21N5O2S/c1-15-9-12-18(13-10-15)32(30,31)24-23-26-22(25-20-14-16(2)8-11-17(20)3)19-6-4-5-7-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)

- InChIKey: NSKXYFBDBBVMII-UHFFFAOYSA-N

- ほほえんだ: N12N=NC(S(C3=CC=C(C)C=C3)(=O)=O)=C1N=C(NC1=CC(C)=CC=C1C)C1=C2C=CC=C1

計算された属性

- せいみつぶんしりょう: 443.14159610g/mol

- どういたいしつりょう: 443.14159610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 4

- 複雑さ: 750

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 97.6Ų

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): -1.17±0.40(Predicted)

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3062-0170-5μmol |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3062-0170-15mg |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 15mg |

$89.0 | 2023-04-28 | |

| Life Chemicals | F3062-0170-10μmol |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 10μl |

$69.0 | 2023-04-28 | |

| Life Chemicals | F3062-0170-2mg |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 2mg |

$59.0 | 2023-04-28 | |

| Life Chemicals | F3062-0170-10mg |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 10mg |

$79.0 | 2023-04-28 | |

| Life Chemicals | F3062-0170-2μmol |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 2μl |

$57.0 | 2023-04-28 | |

| Life Chemicals | F3062-0170-3mg |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3062-0170-100mg |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 100mg |

$248.0 | 2023-04-28 | |

| A2B Chem LLC | BA77545-5mg |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 5mg |

$272.00 | 2024-04-19 | ||

| Life Chemicals | F3062-0170-40mg |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

899348-56-2 | 90%+ | 40mg |

$140.0 | 2023-04-28 |

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

899348-56-2 (N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬